Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms in its structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula for methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is , and its IUPAC name reflects its complex structure.
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is classified as a thienopyrimidine derivative. It is often synthesized from precursors such as 3-amino-thiophene-2-carboxylate derivatives. This compound can be sourced from chemical suppliers and is utilized in various research applications due to its unique properties and potential therapeutic effects .
The synthesis of methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. One common method employs formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction generally requires heating to facilitate cyclization .
Synthetic Route Example:
Industrial methods may incorporate palladium-catalyzed carbonylation reactions to enhance yield and purity, making the synthesis more efficient for larger-scale production .
The molecular structure of methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate features a thieno[2,3-d]pyrimidine core with a methyl ester group at the carboxylic position and a chlorine substituent at the fourth position of the thienopyrimidine ring.
This structure contributes to its reactivity and interaction with biological targets .
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate can participate in various chemical reactions:
The products formed depend on the specific reagents and conditions employed during these reactions .
The mechanism of action for methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate involves its ability to interact with specific molecular targets within biological systems. For example, it may inhibit certain enzymes or receptors that play crucial roles in cellular processes. This interaction leads to therapeutic effects, particularly in areas such as cancer treatment and anti-inflammatory applications .
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is typically a solid at room temperature with varying solubility in organic solvents depending on the specific formulation.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups.
These properties are essential for determining the compound's behavior in various chemical environments .
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate has several scientific applications:
These applications highlight the compound's versatility and importance in ongoing scientific research .
The exploration of thienopyrimidines as bioactive agents gained significant momentum in the late 20th century, driven by their synthetic accessibility and observed biological activities. Early research focused on their antimicrobial and antiviral potential, but the discovery of their kinase inhibitory properties catalyzed intense interest in oncology. Seminal work identified the thieno[2,3-d]pyrimidine core as a viable isostere for quinazoline in kinase inhibitor design, offering improved physicochemical properties and novel interaction possibilities. Notable milestones include the development of pictilisib (GDC-0941), a thieno[3,2-d]pyrimidine derivative targeting PI3K that reached Phase II clinical trials for breast cancer, and olmutinib, a thieno[2,3-d]pyrimidine-based third-generation EGFR inhibitor approved in South Korea for non-small cell lung cancer (NSCLC). Despite olmutinib's market withdrawal due to toxicity concerns, it validated the scaffold's potential for targeting oncogenic kinases. Subsequent research has yielded diverse preclinical candidates across therapeutic areas, establishing thienopyrimidine as a privileged scaffold in medicinal chemistry [1] [2] .
4-Chlorothieno[2,3-d]pyrimidine derivatives exhibit significant therapeutic potential, primarily in oncology, driven by their potent inhibition of key signaling kinases and transcription factors. The 4-chloro substituent acts as an excellent leaving group, facilitating covalent or high-affinity interactions with nucleophilic residues (e.g., cysteine) in kinase ATP-binding pockets.
Kinase Inhibition in Oncology: Derivatives structurally related to methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate have demonstrated potent activity against Aurora kinases, crucial regulators of mitosis frequently overexpressed in cancers. For instance, analogues like SNS-314 (Aurora kinase inhibitor) completed Phase I trials for solid tumors [1]. Similarly, derivatives targeting the EGFR pathway have shown promise. Compounds featuring α,β-unsaturated amide side chains at position 6 (accessible from the ester) exhibited irreversible EGFR inhibition by forming covalent bonds with Cys773, outperforming lapatinib in cytotoxicity against SK-BR-3 breast cancer cells (IC₅₀ = 0.13 µM) [2]. Recent syntheses of 6-cinnamoyl-4-arylaminothienopyrimidines showed submicromolar activity (IC₅₀ = 0.10–0.79 µM) against prostate (PC3), breast (MDA-MB-231), and hepatocellular (HepG2) cancer cell lines, surpassing erlotinib [2].
STAT3 Inhibition in Inflammation and Cancer: Beyond kinases, derivatives synthesized from methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate precursors have emerged as potent inhibitors of the STAT3 signaling pathway, relevant in both inflammation and cancer. A focused library of thienopyrimidine triazolopyridines (e.g., compounds 6Aa, 6Ab, 6Ba, 6Bc) significantly suppressed IL-6-induced STAT3-dependent luciferase expression (IC₅₀ values = 0.32–5.73 µM) and phosphorylation in Hep3B cells. Crucially, these compounds concurrently inhibited phosphorylation of ERK1/2, a downstream effector in EGFR signaling linked to STAT3 activation, without cytotoxicity at active concentrations. This positions them as promising leads for treating IL-6-driven inflammatory diseases and cancers [7].
Table 2: Key Biological Activities of 4-Chlorothieno[2,3-d]Pyrimidine-6-carboxylate Derivatives
Biological Target | Derivative Class | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Key Finding |
---|---|---|---|---|
EGFR | 6-Cinnamoyl-4-anilino | 0.10–0.79 µM (PC3 cells) | Oncology (Solid Tumors) | Superior to erlotinib against multiple cancer lines |
STAT3 Phosphorylation | Triazolopyridine conjugates | 0.32–5.73 µM (IL-6 induced) | Inflammation & Oncology | Inhibits STAT3 & ERK1/2 phosphorylation; non-cytotoxic |
Aurora Kinases | Optimized inhibitors (e.g., SNS-314) | Low nM range (biochemical) | Oncology | Advanced to Phase I clinical trials |
PfPK6 (Malaria Kinase) | Tail-modified analogues | <5 nM (PfPK6); 39 nM (Pf blood stage) | Anti-malarial | Dual-stage (blood/liver) antiplasmodial activity |
The methyl ester group at the 6-position of methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is not merely a synthetic handle but a critical pharmacophore influencing both physicochemical properties and target engagement. Its strategic inclusion serves multiple rationales in drug design:
Versatility in Medicinal Chemistry: The ester acts as a synthetic linchpin for diverse transformations. It can be readily hydrolyzed to the carboxylic acid for salt formation or conjugation, reduced to the alcohol, converted to amides (primary, secondary, tertiary) via aminolysis, or transformed into hydrazides and other acyl derivatives. This facilitates rapid exploration of structure-activity relationships (SAR) around this position. For instance, conversion to cinnamoyl amides yielded potent EGFR inhibitors [2], while coupling with hydrazines enabled the synthesis of triazolopyridines active against STAT3 [7].
Modulation of Physicochemical Properties: The moderately polar ester group improves aqueous solubility compared to purely aromatic hydrocarbon scaffolds. This is crucial for in vitro assays and in vivo pharmacokinetics. Furthermore, the ester can influence logP (lipophilicity), membrane permeability, and overall drug-likeness according to established guidelines (e.g., Lipinski's rules). Its metabolism (e.g., esterase hydrolysis) can also be leveraged in prodrug strategies [6].
Direct Target Interaction and Steric Influence: While often serving as a prodrug for the carboxylic acid or precursor to active amides, the methyl ester itself can participate in key binding interactions. It can act as a hydrogen bond acceptor with target proteins. More significantly, its steric bulk helps to orient the molecule correctly within the binding pocket, positioning the chloropyrimidine and thiophene rings for optimal interactions. Computational studies on related kinase inhibitors often show the ester carbonyl oxygen forming hydrogen bonds with backbone NH groups (e.g., hinge region residues) or side chains within the ATP-binding site [2] .
Facilitation of Ring Closure Strategies: In synthetic routes constructing the thiophene ring onto a pre-formed pyrimidine (Scheme 1), the presence of an electron-withdrawing ester group alpha to the thiophene ring closure point (often via a mercapto group) is essential. For example, reacting 4-chloro-6-(chloromethyl)pyrimidine-5-carbonitrile with ethyl mercaptoacetate utilizes the ester's carbonyl to stabilize the carbanion generated during cyclization under basic conditions (e.g., potassium carbonate) [6]. This highlights the ester's critical role not just in the final molecule, but in enabling efficient access to the core scaffold.
Table 3: Synthetic Utility of Methyl 4-Chlorothieno[2,3-d]Pyrimidine-6-carboxylate and Key Intermediates
Intermediate/Reagent | Reaction Type | Key Product Class | Application Context |
---|---|---|---|
Methyl 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylate | Nucleophilic Aromatic Substitution (C4) | 4-Anilino / 4-Alkylaminothienopyrimidines | Kinase inhibitor cores (e.g., EGFR, Aurora) |
Hydrazine | Aminolysis/Cyclization | Triazolopyridine / Triazolopyrimidine derivatives | STAT3 inhibitors |
Aryl/ Alkyl Amines | Aminolysis (Ester → Amide) | Cinnamoyl amides, Anilides | Irreversible EGFR inhibitors |
Reducing Agents (e.g., DIBAL-H) | Reduction (Ester → Alcohol) | Hydroxymethyl derivatives | Solubility modifiers / Prodrugs |
Phosphorus Oxychloride (POCl₃) | Chlorination (C4-OH → Cl) | Methyl 4-chloro... (itself) | Key step in scaffold synthesis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1